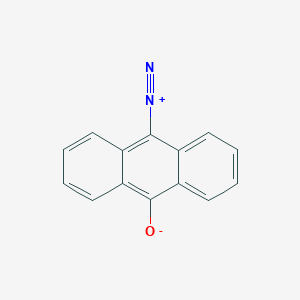

10-Diazonioanthracen-9-olate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

10-Diazonioanthracen-9-olate is an organic compound that belongs to the class of diazonium salts It is derived from anthracene, a polycyclic aromatic hydrocarbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

10-Diazonioanthracen-9-olate can be synthesized through the diazotization of 9-anthracenol. The process involves treating 9-anthracenol with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is typically carried out at low temperatures to prevent decomposition of the diazonium salt.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale diazotization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

10-Diazonioanthracen-9-olate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other substituents such as halogens, hydroxyl groups, or alkyl groups.

Coupling Reactions: It can react with phenols or aromatic amines to form azo compounds, which are valuable in dye synthesis.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and alkylating agents. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide. The reactions are usually performed at room temperature.

Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are employed, and the reactions are conducted under acidic conditions.

Major Products

Substitution Reactions: Products include halogenated anthracenes, hydroxylated anthracenes, and alkylated anthracenes.

Coupling Reactions: Azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond.

Reduction Reactions: The primary amine derivative of anthracene.

Wissenschaftliche Forschungsanwendungen

10-Diazonioanthracen-9-olate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 10-Diazonioanthracen-9-olate involves its ability to undergo electrophilic substitution and coupling reactions. The diazonium group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. In biological systems, its derivatives may interact with cellular targets, such as enzymes or DNA, to exert their effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9-Anthraldehyde Oxime: A derivative of anthracene with applications in organic synthesis.

9,10-Anthraquinone: Another anthracene derivative used in dye production and as a precursor for various chemical reactions.

9,10-Distyrylanthracene: Known for its aggregation-induced emission properties and applications in materials science.

Uniqueness

10-Diazonioanthracen-9-olate is unique due to its diazonium group, which imparts distinct reactivity compared to other anthracene derivatives. This reactivity makes it a valuable intermediate in organic synthesis and materials science, enabling the formation of a wide range of functionalized products.

Biologische Aktivität

10-Diazonioanthracen-9-olate is a diazonium salt derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and materials science.

Synthesis Methods

The synthesis of this compound typically involves the diazotization of 9-anthracenol. This process requires treating 9-anthracenol with nitrous acid, generated from sodium nitrite and a mineral acid like hydrochloric acid, under controlled low-temperature conditions to prevent decomposition of the diazonium salt.

Chemical Reactions

The compound can undergo several types of reactions:

- Substitution Reactions : The diazonium group can be replaced by various substituents (e.g., halogens, hydroxyl groups).

- Coupling Reactions : It can react with phenols or aromatic amines to form azo compounds.

- Reduction Reactions : The diazonium group can be reduced to yield the corresponding amine derivative.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain substituted anthracenes can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound derivatives have been explored in several studies. These compounds may interact with cellular targets such as DNA and enzymes, leading to apoptosis in cancer cells. For example, specific modifications to the anthracene backbone have been linked to increased cytotoxicity against cancer cell lines.

The mechanism by which this compound exerts its biological effects involves electrophilic substitution and coupling reactions. The highly reactive diazonium group can form covalent bonds with nucleophiles in biological systems, potentially leading to altered cellular functions and signaling pathways.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound Derivative | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Derivative A | 32 | E. coli |

| Derivative B | 16 | S. aureus |

| Derivative C | 64 | P. aeruginosa |

Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, derivatives were tested against several cancer cell lines. The study found that specific modifications enhanced cytotoxicity significantly.

| Compound Derivative | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative D | 5 | MCF-7 (breast) |

| Derivative E | 10 | HeLa (cervical) |

| Derivative F | 15 | A549 (lung) |

Eigenschaften

IUPAC Name |

10-diazonioanthracen-9-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O/c15-16-13-9-5-1-3-7-11(9)14(17)12-8-4-2-6-10(12)13/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMUDYFFFFHBNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2[O-])[N+]#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401612 |

Source

|

| Record name | 10-diazonioanthracen-9-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1705-82-4 |

Source

|

| Record name | 10-diazonioanthracen-9-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.